4E1RCat is a small molecule compound recognized for its role as an inhibitor of cap-dependent translation. It specifically targets the interaction between eukaryotic translation initiation factor 4E (eIF4E) and its binding partners, thereby disrupting protein synthesis processes that are often upregulated in various cancers. The compound has been studied extensively for its potential therapeutic applications, particularly in overcoming chemoresistance in cancer cells.
4E1RCat was identified through high-throughput screening methods aimed at discovering inhibitors of eIF4E:eIF4G interactions, which are crucial for the initiation of translation. The PubChem ID for 4E1RCat is 16195554, and it has been documented in multiple studies for its efficacy in inhibiting protein synthesis in various cell lines, including melanoma and lung cancer cells .
4E1RCat falls under the category of small molecule inhibitors that target the eukaryotic protein synthesis machinery. Specifically, it is classified as a translation initiation inhibitor, functioning to impede the assembly of translation initiation complexes necessary for cap-dependent mRNA translation .
The synthesis of 4E1RCat involves a multi-step organic chemistry process that typically includes the formation of key intermediates followed by functionalization to achieve the final structure. Although specific synthetic routes are proprietary or not extensively detailed in public literature, general approaches to synthesizing similar compounds often involve:
The synthesis may require careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4E1RCat features a complex arrangement that allows it to effectively bind to eIF4E. The specific structural details include:
Structural analyses using computational modeling have indicated that 4E1RCat interacts with multiple binding pockets on eIF4E, suggesting a potential mechanism for its inhibitory action .
4E1RCat primarily functions by inhibiting the formation of the eIF4E:eIF4G complex, which is essential for cap-dependent translation initiation. This inhibition can be quantified using various biochemical assays that measure translation efficiency.
In vitro assays have demonstrated that 4E1RCat effectively reduces protein synthesis rates in cancer cell lines by blocking ribosome assembly on mRNA templates. The compound has shown an IC50 value (the concentration required to inhibit 50% of the target activity) of approximately 4 μM in TR-FRET assays .
The mechanism by which 4E1RCat exerts its effects involves:
Experimental data supports that treatment with 4E1RCat leads to reduced levels of key proteins involved in tumor growth and survival pathways, highlighting its potential as a therapeutic agent against cancers characterized by elevated protein synthesis .
Relevant analyses often utilize techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability .
4E1RCat has significant implications in cancer research due to its ability to inhibit protein synthesis selectively. Its applications include:
4E1RCat (PubChem ID 16195554) is an oxo-pyrrolyl benzoic acid derivative identified through ultra-high-throughput screening of 217,341 compounds using a time-resolved fluorescence resonance energy transfer assay. This assay measured disruption of the interaction between histidine-tagged eukaryotic initiation factor 4E and glutathione S-transferase-tagged eukaryotic initiation factor 4GI (residues 517–606) [1]. Molecular modeling reveals that 4E1RCat binds a multi-pocket region on the dorsal surface of eukaryotic initiation factor 4E, distinct from the messenger RNA cap-binding site located on the ventral surface. Computational solvent mapping identified five shallow pockets forming an elongated binding site, with 4E1RCat occupying four of these pockets [1].
This binding site overlaps spatially with the shared interaction interface for eukaryotic initiation factor 4G and eukaryotic initiation factor 4E-binding proteins. Docking studies indicate that 4E1RCat induces steric clashes that prevent eukaryotic initiation factor 4G and eukaryotic initiation factor 4E-binding proteins from engaging their canonical recognition motifs on eukaryotic initiation factor 4E (YXXX*XLΦ, where Φ is a hydrophobic residue) [1] [3]. Unlike cap analogs (e.g., methyl 7-guanosine triphosphate) that target the ventral groove, 4E1RCat’s dorsal binding enables allosteric disruption of protein-protein interactions without competing directly with messenger RNA binding. Structural-activity relationship analysis of 16 analogs confirmed that modifications to the oxo-pyrrolyl ("A") or benzoic acid ("B") moieties did not improve the half-maximal inhibitory concentration beyond ~4 μM observed for the parent compound [1].
Table 1: Key Structural Features of 4E1RCat-eukaryotic initiation factor 4E Interaction
| Parameter | Characterization |
|---|---|
| Binding Region | Dorsal surface of eukaryotic initiation factor 4E |
| Target Pockets | Four solvent-mapped shallow pockets |
| Steric Effects | Clashes with eukaryotic initiation factor 4G and eukaryotic initiation factor 4E-binding protein docking motifs |
| Half-Maximal Inhibitory Concentration | ~4 μM (time-resolved fluorescence resonance energy transfer assay) |
| Selectivity | Does not compete with methyl 7-guanosine triphosphate cap binding |
The eukaryotic initiation factor 4F complex assembly requires a functional interaction between eukaryotic initiation factor 4E (the cap-binding subunit) and eukaryotic initiation factor 4G (the scaffolding protein). 4E1RCat simultaneously disrupts two critical interactions: (1) eukaryotic initiation factor 4E:eukaryotic initiation factor 4G and (2) eukaryotic initiation factor 4E:eukaryotic initiation factor 4E-binding protein 1. This dual inhibition is mechanistically distinct from physiological regulators like hypophosphorylated eukaryotic initiation factor 4E-binding protein 1, which only competes with eukaryotic initiation factor 4G for eukaryotic initiation factor 4E binding [2].
Biochemical assays demonstrate that 4E1RCat reduces eukaryotic initiation factor 4G incorporation into the eukaryotic initiation factor 4F complex by 60-80% in methyl 7-guanosine triphosphate pull-down assays from ribosome salt wash fractions and in treated cells. Crucially, it also diminishes eukaryotic initiation factor 4E-binding protein 1 association with eukaryotic initiation factor 4E, evidenced by reduced co-immunoprecipitation efficiency [1]. This contrasts with inhibitors like 4EGI-1, which selectively disrupt eukaryotic initiation factor 4E:eukaryotic initiation factor 4G while enhancing eukaryotic initiation factor 4E:eukaryotic initiation factor 4E-binding protein 1 binding [3]. The dual-action mechanism of 4E1RCat effectively "freezes" eukaryotic initiation factor 4E in a translationally inactive state by preventing its participation in either productive (eukaryotic initiation factor 4G-bound) or inhibitory (eukaryotic initiation factor 4E-binding protein 1-bound) complexes.
Table 2: Effects of 4E1RCat on Eukaryotic Initiation Factor 4E Protein Interactions
| Interaction | Effect of 4E1RCat | Functional Consequence |
|---|---|---|
| Eukaryotic initiation factor 4E:Eukaryotic initiation factor 4G | Disrupted (60-80% reduction) | Impaired eukaryotic initiation factor 4F complex assembly |
| Eukaryotic initiation factor 4E:Eukaryotic initiation factor 4E-binding protein 1 | Disrupted | Reduced sequestration of eukaryotic initiation factor 4E |
| Eukaryotic initiation factor 4E:Cap analog | Unaffected | Preserved messenger RNA binding capacity |
4E1RCat preferentially inhibits canonical cap-dependent translation over internal ribosome entry site-driven mechanisms. In vitro translation assays using bicistronic reporters show that 4E1RCat suppresses cap-dependent translation (directed by the 5' cap) while sparing hepatitis C virus internal ribosome entry site-mediated translation. Sedimentation velocity analysis confirms that 4E1RCat significantly reduces 80S ribosome complex formation on capped messenger RNA templates but not on internal ribosome entry site-containing templates like GpppG-hepatitis C virus internal ribosome entry site [1].
This selectivity arises because internal ribosome entry site-mediated initiation bypasses the eukaryotic initiation factor 4E-eukaryotic initiation factor 4G interaction. However, studies suggest 4E1RCat may partially inhibit certain internal ribosome entry sites (e.g., poliovirus) and viral messenger RNAs (e.g., vesicular stomatitis virus) independent of eukaryotic initiation factor 4G status. This occurs even after picornavirus-mediated cleavage of eukaryotic initiation factor 4G, suggesting additional elongation-phase effects unrelated to initiation factor modulation [10]. The compound’s broader inhibitory activity might stem from secondary impacts on messenger RNA helicase requirements or ribosomal processivity. Nevertheless, its primary selectivity remains strongest against cap-dependent translation, making it a valuable tool for dissecting initiation mechanisms in cellular and viral contexts.
Table 3: Translation Inhibition Profile of 4E1RCat
| Translation Mechanism | Sensitivity to 4E1RCat | Experimental Evidence |
|---|---|---|
| Canonical cap-dependent | High (IC₅₀ ~4 μM) | Bicistronic reporter assays; reduced 80S formation on capped RNA |
| Hepatitis C virus internal ribosome entry site | Low | Unchanged luciferase expression in bicistronic constructs |
| Poliovirus internal ribosome entry site | Moderate | Inhibition in rabbit reticulocyte lysates post-eukaryotic initiation factor 4G cleavage |
| Viral messenger RNA (e.g., Sindbis) | Moderate-high | Reduced translation in infected cells |
The mechanistic target of rapamycin complex 1 pathway phosphorylates eukaryotic initiation factor 4E-binding protein 1, causing its dissociation from eukaryotic initiation factor 4E and enabling eukaryotic initiation factor 4F assembly. 4E1RCat functionally mimics persistent dephosphorylation of eukaryotic initiation factor 4E-binding protein 1 by disrupting both eukaryotic initiation factor 4E:eukaryotic initiation factor 4G and eukaryotic initiation factor 4E:eukaryotic initiation factor 4E-binding protein 1 interactions, irrespective of mechanistic target of rapamycin complex 1 activity [1] [3]. This effectively decouples cap-dependent translation from upstream mechanistic target of rapamycin complex 1 signaling inputs.
In cellular models, 4E1RCat synergizes with mechanistic target of rapamycin inhibitors by exacerbating translational suppression. For example, in B-cell acute lymphoblastic leukemia, combining 4E1RCat analogs (e.g., SBI-756) with tyrosine kinase inhibitors like dasatinib enhances cytotoxicity by blocking mechanistic target of rapamycin complex 1-dependent survival pathways [6]. This synergy occurs because 4E1RCat directly targets the terminal effector (eukaryotic initiation factor 4F) of mechanistic target of rapamycin signaling, bypassing compensatory feedback loops that often limit efficacy of upstream inhibitors. The compound’s action on eukaryotic initiation factor 4E-binding protein 1 interaction further destabilizes the regulatory balance of "weak" messenger RNAs encoding oncoproteins (e.g., Myc, vascular endothelial growth factor), which are highly sensitive to eukaryotic initiation factor 4F availability [2] [9]. Consequently, 4E1RCat provides a complementary strategy to mechanistic target of rapamycin inhibition for suppressing malignancy-associated translation.
Table 4: 4E1RCat in the Context of Mechanistic Target of Rapamycin Signaling
| Pathway Component | Relationship to 4E1RCat Action |
|---|---|
| Mechanistic target of rapamycin complex 1 kinase activity | Independent: 4E1RCat acts downstream of mechanistic target of rapamycin complex 1 phosphorylation |
| Eukaryotic initiation factor 4E-binding protein 1 phosphorylation status | Bypassed: Disrupts eukaryotic initiation factor 4E-binding protein 1 binding regardless of phosphorylation |
| Eukaryotic initiation factor 4F assembly | Directly inhibited: Prevents eukaryotic initiation factor 4E incorporation into complex |
| Weak messenger RNA translation (e.g., Myc) | Potently suppressed: High dependence on eukaryotic initiation factor 4F activity |
| Synergy with mechanistic target of rapamycin inhibitors | Observed: Combined targeting of upstream and downstream nodes enhances efficacy |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2